molecular formula C19H19N3O2 B4188460 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Cat. No.: B4188460
M. Wt: 321.4 g/mol
InChI Key: PTKURJIIINZOBU-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

    Phenyl-substituted oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring, which can influence their biological activity and chemical behavior.

Uniqueness

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the butanamide moiety. This unique structure can impart distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-13(2)17(23)20-16-11-7-10-15(12-16)19-22-21-18(24-19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKURJIIINZOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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